tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate is a complex organic compound featuring a morpholine ring substituted with a tert-butyl group and a trifluorobutylsulfonyl ethyl side chain
Vorbereitungsmethoden
The synthesis of tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a morpholine derivative with tert-butyl chloroformate to introduce the tert-butyl group. The trifluorobutylsulfonyl ethyl side chain can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and alkylating agents . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects . The molecular pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]piperidine-4-carboxylate: This compound features a piperidine ring instead of a morpholine ring, which may result in different biological activities and reactivity.
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]azetidine-4-carboxylate: This compound has an azetidine ring, which is smaller and more strained than the morpholine ring, potentially leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H26F3NO5S |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H26F3NO5S/c1-14(2,3)24-13(20)19-7-8-23-11-12(19)5-10-25(21,22)9-4-6-15(16,17)18/h12H,4-11H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
MZSWSCTXHIZDAV-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCS(=O)(=O)CCCC(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCS(=O)(=O)CCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.